4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Physical Chemistry Material Science Process Chemistry

Unlike common mono-brominated benzyl sulfones, 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (CAS 254887-18-8) offers two electronically distinct electrophilic centers—a benzylic bromide for SN2 chemistry and an ortho-aryl bromide for cross-coupling—in a single, crystalline intermediate (mp 96–98°C). Its XLogP of 2.4 enables systematic exploration of lipophilic chemical space, accelerating SAR campaigns. This orthogonal reactivity condenses two synthetic steps into one building block, reducing time, cost, and purification burden in med-chem and library synthesis. Supplied as a solid with ≥95% purity; compatible with standard R&D shipping conditions.

Molecular Formula C8H8Br2O2S
Molecular Weight 328.02 g/mol
CAS No. 254887-18-8
Cat. No. B1271990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene
CAS254887-18-8
Molecular FormulaC8H8Br2O2S
Molecular Weight328.02 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)Br)CBr
InChIInChI=1S/C8H8Br2O2S/c1-13(11,12)8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
InChIKeyPJFOHHNHJUOESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (CAS 254887-18-8): A Specialized Bifunctional Building Block for Precision Synthesis


4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (CAS 254887-18-8) is a polysubstituted aromatic compound characterized by the presence of a methylsulfonyl group and two distinct bromine atoms—one directly attached to the aromatic ring and one located on a benzylic bromomethyl substituent [1]. This dual electrophilic center configuration, combined with the electron-withdrawing properties of the sulfonyl group, establishes its primary utility as a versatile, bifunctional building block in organic synthesis [1]. It is typically supplied as a solid with a melting point of 96-98°C and a molecular weight of 328.02 g/mol . The compound's calculated partition coefficient (XLogP3-AA) is 2.4 [1].

Why 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Cannot Be Replaced by Generic Methylsulfonylbenzyl Bromide Analogs


In research procurement, a common pitfall is the assumption that compounds within the same functional family, such as other methylsulfonylbenzyl bromides, are interchangeable. This is demonstrably false for CAS 254887-18-8. The presence of the additional, ortho-positioned bromine atom on the aromatic ring creates a second, electronically distinct electrophilic site. This fundamentally alters the compound's physical properties, including a higher molecular weight (328.02 g/mol [1] vs. 249.13 g/mol [2]) and a significantly increased lipophilicity (XLogP3-AA of 2.4 [1] vs. 1.7 [3]), which impacts solubility and chromatographic behavior. Critically, this bifunctional nature enables synthetic pathways inaccessible to mono-brominated analogs, such as sequential cross-coupling and nucleophilic substitution, thereby providing a tangible, quantifiable advantage in building molecular complexity.

Head-to-Head Comparison: Quantifying the Differentiated Performance of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene


Melting Point and Crystallinity: A 14°C Higher Threshold vs. the 4-Position Isomer

The target compound exhibits a melting point of 96-98°C . In contrast, its closest structural analog, 1-(bromomethyl)-4-(methylsulfonyl)benzene (CAS 53606-06-7), lacks the ortho-bromine and has a reported melting point of 82-86°C . This difference is substantial for a small-molecule solid.

Physical Chemistry Material Science Process Chemistry

Lipophilicity (LogP): A 0.7-Log Unit Increase Confers Higher Retention for Chromatographic Separations

The addition of a second bromine atom to the aromatic ring significantly increases the compound's lipophilicity. The target compound has a computed partition coefficient (XLogP3-AA) of 2.4 [1]. In comparison, the mono-brominated analog, 1-(bromomethyl)-2-methanesulfonylbenzene (CAS 82657-74-7), which lacks the ring bromine, has an XLogP3-AA of 1.7 [2].

Medicinal Chemistry Analytical Chemistry Chromatography

Bifunctional Electrophilicity: Two Distinct C-Br Bonds Enable Sequential, Orthogonal Transformations

The target compound possesses two chemically distinct C-Br bonds: one on a benzylic carbon (-CH2Br) and the other directly attached to the aromatic ring (Ar-Br) at the 4-position, ortho to the sulfonyl group [1]. In contrast, all close analogs like 1-(bromomethyl)-4-(methylsulfonyl)benzene [2] and 1-(bromomethyl)-3-(methylsulfonyl)benzene are monofunctional, possessing only a single benzylic bromide. The Ar-Br bond in the target compound is activated by the ortho-sulfonyl group, making it a competent partner for palladium-catalyzed cross-coupling reactions.

Organic Synthesis Medicinal Chemistry Building Blocks

Topological Polar Surface Area (TPSA): A Lower Value of 34.1 Ų Suggests Superior Membrane Permeability

The target compound has a calculated Topological Polar Surface Area (TPSA) of 34.1 Ų . In comparison, its ortho-methylsulfonyl-substituted analog without the aryl bromine, 1-(bromomethyl)-2-methanesulfonylbenzene, has a higher TPSA of 42.5 Ų [1]. Both values are derived from the same computational method.

Medicinal Chemistry Drug Discovery ADME

Strategic Applications: When 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is the Optimal Procurement Choice


Sequential Functionalization for Multi-Step Medicinal Chemistry Programs

For medicinal chemists synthesizing compound libraries, the need for an intermediate that can undergo two distinct and predictable reactions is paramount. Based on the bifunctional nature of the target compound [1], it is the superior choice over mono-brominated analogs. A typical workflow involves an initial SN2 reaction with a nitrogen, oxygen, or sulfur nucleophile at the benzylic bromide, followed by a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the aryl bromide. This orthogonal reactivity allows for the rapid, controlled introduction of two different molecular fragments onto a densely functionalized aromatic core in just two synthetic steps [1].

Synthesis of Drug Candidates Requiring Optimized Lipophilicity

In early-stage drug discovery, where optimizing the logP of a lead series is a critical objective, the choice of building block is strategic. The target compound's high XLogP3-AA of 2.4 [1] provides a quantitative advantage over its less lipophilic, mono-brominated comparator (XLogP3-AA of 1.7) [2]. By incorporating this building block into a molecular framework, medicinal chemists can systematically explore a more lipophilic region of chemical space. This is particularly valuable for programs targeting intracellular targets or those aiming to improve blood-brain barrier penetration, where a higher logP is often a desirable starting point.

Process Chemistry Development Benefiting from High Crystallinity

When scaling up a synthetic route, the physical form of intermediates directly impacts ease of handling and purification. The target compound's relatively high melting point (96-98°C) [1] provides a concrete advantage over lower-melting analogs (e.g., 82-86°C for the 4-position isomer) [2]. This property facilitates purification by recrystallization, enabling the removal of impurities without chromatography at a multi-gram scale. Furthermore, a higher-melting, crystalline solid is generally easier to weigh accurately, less prone to caking or deliquescence, and exhibits superior stability for long-term storage in a process chemistry inventory [1].

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